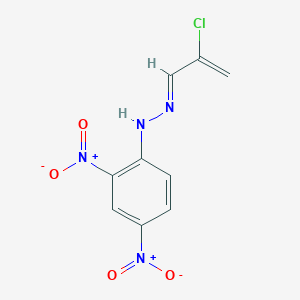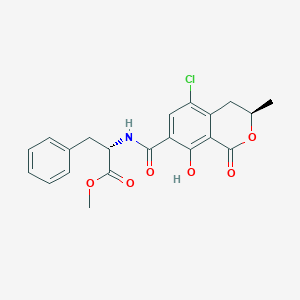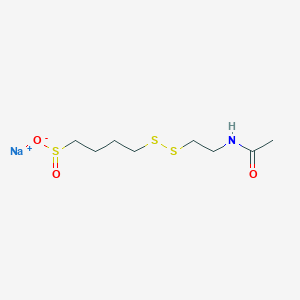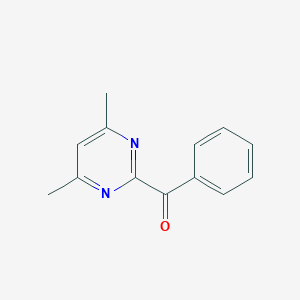
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone, also known as DPM, is a chemical compound that has been widely used in scientific research due to its unique properties. DPM is a pyrimidine-based compound that has a phenyl group attached to it. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The exact mechanism of action of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical And Physiological Effects
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of cancer cells. In addition, (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone has been found to exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in lab experiments is its high potency and selectivity. It has been found to exhibit a high degree of selectivity towards COX-2 enzymes, which are involved in inflammation and pain. However, one of the limitations of using (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the use of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in scientific research. One area of interest is its potential applications in cancer research. Further studies are needed to determine the exact mechanism of action of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in inhibiting the growth of cancer cells and to explore its potential as a cancer treatment. Another area of interest is the development of new derivatives of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone with improved properties, such as increased potency and selectivity. Additionally, the potential applications of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Synthesis Methods
The synthesis of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone involves the reaction of 4,6-dimethyl-2-pyrimidinamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone as a white crystalline solid.
Scientific Research Applications
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone has been used in various scientific research studies due to its unique properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.
properties
Product Name |
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-8-10(2)15-13(14-9)12(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
BHKMWTUEXICEFG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)

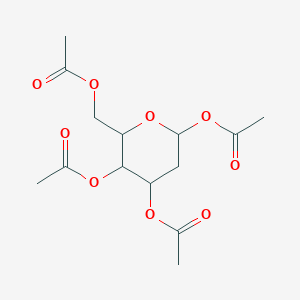

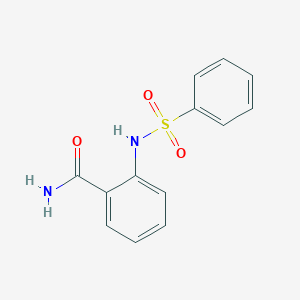
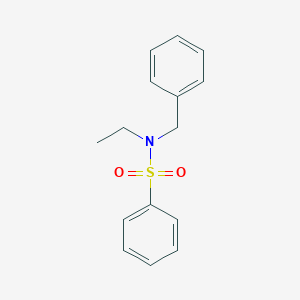
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
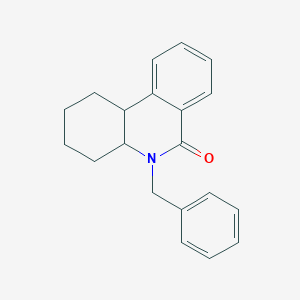
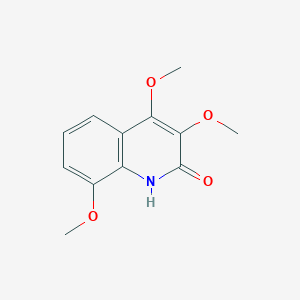
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
